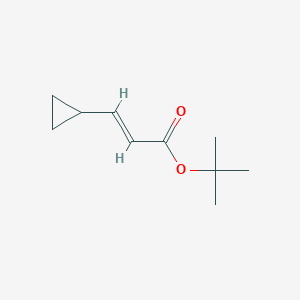
2-amino-3-(4-chlorobenzoyl)-N-(2,3-dimethylphenyl)indolizine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-(4-chlorobenzoyl)-N-(2,3-dimethylphenyl)indolizine-1-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as 'Compound X' in scientific literature. It is a heterocyclic compound that belongs to the class of indolizines.
Aplicaciones Científicas De Investigación
Antituberculosis, Anticancer, Anti-inflammatory, and Antibacterial Activities
A series of compounds structurally related to 2-amino-3-(4-chlorobenzoyl)-N-(2,3-dimethylphenyl)indolizine-1-carboxamide have been synthesized and evaluated for their potential in treating various diseases. These compounds, including 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides, have exhibited excellent in vitro activity against tuberculosis, cancer, inflammation, and bacterial infections. Molecular docking studies have further supported their anticancer potential, suggesting these molecules as promising candidates for further drug development (Mahanthesha, Suresh, & Naik, 2022).
Potential Application to Tropical Diseases
Research on isoxazoline indolizine amides, which are chemically related to the compound , has shown potential applications for tropical diseases. The strategic synthesis of indolizine core structures as intermediates for efficient derivatization has paved the way for the development of new treatments targeting diseases prevalent in tropical regions (Zhang et al., 2014).
Dyeing Polyester Fibers and Biological Activities
Novel heterocyclic aryl monoazo organic compounds, including derivatives structurally related to 2-amino-3-(4-chlorobenzoyl)-N-(2,3-dimethylphenyl)indolizine-1-carboxamide, have been synthesized for dyeing polyester fabrics. These compounds have demonstrated significant antioxidant, antitumor, and antimicrobial activities, suggesting their utility not only in the textile industry but also in medical applications, such as sterile or biologically active fabrics for various life applications (Khalifa et al., 2015).
Domino Reaction Synthesis
A novel one-pot domino reaction has been developed to synthesize 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, showcasing an innovative approach to efficiently generate compounds with potential biological activities. This methodological advancement highlights the versatility and utility of indolizine-based compounds in chemical synthesis (Ziyaadini et al., 2011).
Propiedades
IUPAC Name |
2-amino-3-(4-chlorobenzoyl)-N-(2,3-dimethylphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c1-14-6-5-7-18(15(14)2)27-24(30)20-19-8-3-4-13-28(19)22(21(20)26)23(29)16-9-11-17(25)12-10-16/h3-13H,26H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCPRLFYWURMDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2631830.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2631831.png)

![N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2631836.png)
![Ethyl 8-(1,3-benzoxazol-2-yl)-5-bromo-2-methyl-7-oxofuro[3,2-f]chromene-1-carboxylate](/img/structure/B2631837.png)
![4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-phenylpropanoyl)piperidine](/img/structure/B2631839.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2631840.png)

![2-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2631844.png)

![4-Chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2631846.png)


![3-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylazetidine-1-carboxamide](/img/structure/B2631851.png)